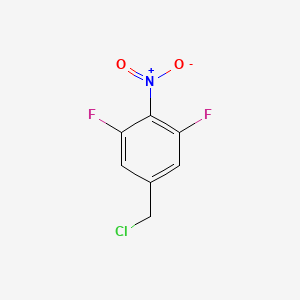

3,5-Difluoro-4-nitrobenzyl chloride

Description

BenchChem offers high-quality 3,5-Difluoro-4-nitrobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-nitrobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXRVAIBASBNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Difluoro-4-nitrobenzyl chloride physical properties

This guide details the physical properties, synthesis, and reactivity profile of 3,5-Difluoro-4-nitrobenzyl chloride (also known systematically as 4-(chloromethyl)-2,6-difluoro-1-nitrobenzene ).

Executive Summary

3,5-Difluoro-4-nitrobenzyl chloride is a highly specialized electrophilic building block used in medicinal chemistry and materials science.[1] Its structure features a "dual-warhead" motif: a reactive benzylic chloride capable of SN2 substitution and a nitro-activated aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine positions. This unique electronic environment makes it a critical intermediate for synthesizing polysubstituted heterocycles, PROTAC linkers, and bioactive aniline derivatives.

Chemical Identity & Structural Analysis[2][3]

| Property | Detail |

| IUPAC Name | 4-(Chloromethyl)-2,6-difluoro-1-nitrobenzene |

| Common Name | 3,5-Difluoro-4-nitrobenzyl chloride |

| CAS Number | Not widely listed; Analogous to 100-14-1 (4-Nitrobenzyl chloride) |

| Molecular Formula | C₇H₄ClF₂NO₂ |

| Molecular Weight | 207.56 g/mol |

| SMILES | C1=C(C=C(C(=C1F)[O-])F)CCl |

| Structural Features | [2][3][4] • Nitro Group (C4): Strong electron-withdrawing group (EWG) that activates the ring.[1]• Fluorine Atoms (C3, C5): Ortho to the nitro group; highly activated for SNAr displacement.• Chloromethyl Group (C1): Benzylic electrophile; susceptible to nucleophilic attack. |

Electronic Effects

The nitro group at position 4 exerts a powerful -M (mesomeric) and -I (inductive) effect, significantly reducing electron density on the ring. This activates the ortho-fluorine atoms (positions 3 and 5) toward nucleophilic attack. Simultaneously, the benzylic carbon is electron-deficient due to the inductive pull of the aromatic ring and the chlorine atom, facilitating SN2 reactions.

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationships (SPR) of homologous nitrobenzyl halides.

| Property | Value / Description | Condition |

| Physical State | Solid (Crystalline) | @ 25°C, 1 atm |

| Appearance | Pale yellow to off-white needles | - |

| Melting Point | 55 – 65°C (Predicted) | - |

| Boiling Point | Decomposes > 200°C | Do not distill at atm pressure |

| Density | ~1.65 g/cm³ | @ 20°C |

| Solubility | Soluble: DCM, THF, EtOAc, AcetoneInsoluble: Water (Slow hydrolysis) | - |

| Partition Coeff.[1][5][6][7] (LogP) | ~2.3 – 2.6 | Octanol/Water |

| Vapor Pressure | Low (< 0.1 mmHg) | @ 25°C |

Synthesis & Reaction Pathways[4][5][8][9][10][11][12][13][14]

Synthetic Route

The standard synthesis involves the radical halogenation of the precursor 3,5-difluoro-4-nitrotoluene .[1] This reaction requires precise control to prevent over-chlorination (formation of benzal chlorides).

Figure 1: Radical halogenation pathway for the synthesis of 3,5-difluoro-4-nitrobenzyl chloride.

Reactivity Profile (Dual Electrophile)

This compound exhibits orthogonal reactivity. The choice of nucleophile and conditions dictates the reaction pathway.

-

Path A (SN2): Soft nucleophiles (thiols, phosphines) or amines at low temperature attack the benzylic carbon.

-

Path B (SNAr): Hard nucleophiles (alkoxides) or amines at elevated temperatures attack the aromatic ring, displacing fluoride.

Figure 2: Divergent reactivity pathways. Path A dominates under kinetic control; Path B becomes accessible under thermodynamic control.

Handling, Safety & Storage

Warning: This compound is a potent lachrymator and skin sensitizer .

Hazard Classification (GHS)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[8]

-

Serious Eye Damage: Category 1.[8]

-

Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).

Handling Protocol

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Decontamination: In case of spill, neutralize with dilute aqueous ammonia or sodium bicarbonate solution to hydrolyze the benzyl chloride.

-

Lachrymator Management: All glassware must be rinsed with a dilute base (e.g., 1M NaOH) inside the hood before removal to the washing area.

Storage[16][17]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis by atmospheric moisture.

-

Container: Amber glass vial with a PTFE-lined cap.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzyl chloride (Analogous Safety Data).Link

-

PubChem. Compound Summary: 4-(Chloromethyl)-1-nitro-2-fluoro-benzene (Structural Analog).Link

-

Vapourtec. Nucleophilic Aromatic Substitution (SNAr) in Flow: Synthesis of Linezolid Intermediates. (Demonstrates reactivity of fluoronitrobenzenes). Link

-

BLD Pharm. Product List: 3,5-Difluoro-4-nitrobenzyl derivatives.[1]Link

-

Frontiers in Chemistry. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (Mechanistic insights on nitro-activation). Link

Sources

- 1. 157665-51-5|3-Fluoro-4-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2008119720A1 - 1-(1-cyclobutyl-4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one derivatives which have activity on the m1 receptor and their use in medicine - Google Patents [patents.google.com]

- 4. Frontiers | Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles [frontiersin.org]

- 5. 3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-nitrobenzyl chloride is a halogenated and nitrated aromatic compound of increasing interest in medicinal and agrochemical research. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring, coupled with the reactive benzylic chloride moiety, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of 3,5-Difluoro-4-nitrobenzyl chloride, with a particular focus on its utility in drug discovery. Detailed protocols for its synthesis and safe handling are also presented.

Introduction: The Chemical Landscape of 3,5-Difluoro-4-nitrobenzyl chloride

3,5-Difluoro-4-nitrobenzyl chloride, with the chemical formula C₇H₄Cl₂F₂NO₂, possesses a highly functionalized benzene ring. The key structural features that dictate its chemical behavior are:

-

Benzylic Chloride: The chloromethyl group (-CH₂Cl) is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 3,5-difluoro-4-nitrophenyl moiety into a target molecule.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality significantly influences the reactivity of the aromatic ring and the benzylic position. It enhances the electrophilicity of the benzylic carbon, making it more prone to nucleophilic attack.

-

Difluoro Substitution: The two fluorine atoms at the 3 and 5 positions further enhance the electron-withdrawing nature of the aromatic ring. This can modulate the reactivity of the benzylic chloride and influence the pharmacokinetic properties of derivatives, a feature often exploited in drug design.[1][2][3][4]

The strategic placement of these functional groups creates a molecule with a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Synthesis of 3,5-Difluoro-4-nitrobenzyl chloride

The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is not widely documented in readily available literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, primarily involving the nitration of a difluorotoluene precursor followed by side-chain chlorination.

Synthesis of the Precursor: 3,5-Difluoro-4-nitrotoluene

The logical precursor for the target molecule is 3,5-difluoro-4-nitrotoluene. A common method for the synthesis of nitrated aromatic compounds is the nitration of a suitable substituted benzene derivative.[5] For instance, 3-fluoro-4-nitrotoluene can be synthesized by the nitration of 3-fluorotoluene.[5] A similar approach can be envisioned for the synthesis of 3,5-difluoro-4-nitrotoluene, starting from 3,5-difluorotoluene.

Experimental Protocol: Nitration of 3,5-Difluorotoluene (Proposed)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

-

Slowly add 3,5-difluorotoluene to the cooled acid mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-difluoro-4-nitrotoluene.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure precursor.

Diagram of the Synthesis of 3,5-Difluoro-4-nitrotoluene

Caption: Proposed nitration of 3,5-difluorotoluene.

Side-Chain Chlorination of 3,5-Difluoro-4-nitrotoluene

The conversion of the methyl group of 3,5-difluoro-4-nitrotoluene to a chloromethyl group can be achieved through a free-radical substitution reaction.[6] This is a common industrial method for the synthesis of benzyl chlorides.[7][8] The reaction is typically initiated by UV light or a radical initiator.

Experimental Protocol: Free-Radical Chlorination

-

Dissolve 3,5-difluoro-4-nitrotoluene in a suitable inert solvent, such as carbon tetrachloride, in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

Heat the solution to reflux.

-

Introduce chlorine gas into the refluxing solution while irradiating the mixture with a UV lamp.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the desired level of conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

-

Allow the reaction mixture to cool to room temperature and purge with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude 3,5-Difluoro-4-nitrobenzyl chloride by vacuum distillation or recrystallization.

Diagram of the Free-Radical Chlorination

Caption: Synthesis of the target compound via chlorination.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3,5-Difluoro-4-nitrobenzyl chloride is scarce in the literature, its properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Description |

| Molecular Formula | C₇H₄Cl₂F₂NO₂ |

| Molecular Weight | 240.02 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) and signals in the aromatic region for the two aromatic protons. The chemical shift of the benzylic protons will be downfield due to the deshielding effect of the adjacent chlorine atom and the electron-withdrawing aromatic ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the benzylic carbon and the six aromatic carbons. The chemical shifts will be influenced by the attached fluorine, nitro, and chloromethyl groups.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ group, the C=C stretching of the aromatic ring, the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-Cl stretching of the benzylic chloride.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the nitro group.

Reactivity and Mechanistic Insights

The reactivity of 3,5-Difluoro-4-nitrobenzyl chloride is dominated by the benzylic chloride group, which is activated towards nucleophilic substitution.

Nucleophilic Substitution Reactions

The primary reaction pathway for 3,5-Difluoro-4-nitrobenzyl chloride is nucleophilic substitution at the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The presence of the strongly electron-withdrawing nitro group at the para position significantly enhances the reactivity of the benzylic chloride towards nucleophilic attack. This is because the nitro group can stabilize the developing negative charge in the transition state through resonance, thereby lowering the activation energy of the reaction.[9] The two fluorine atoms at the meta positions further contribute to the electron-withdrawing nature of the ring through their inductive effects.

Diagram of the Sₙ2 Reaction Mechanism

Caption: General Sₙ2 mechanism at the benzylic position.

This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a variety of derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3,5-Difluoro-4-nitrobenzyl chloride make it a valuable building block in the synthesis of novel therapeutic agents.

-

Introduction of a Bioactive Moiety: The 3,5-difluoro-4-nitrophenyl group can be incorporated into larger molecules to modulate their biological activity. Fluorine atoms are known to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4]

-

Scaffold for Library Synthesis: Due to its reactivity, this compound can be used as a starting material for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs.

-

Intermediate for Agrochemicals: Similar to other nitroaromatic compounds, derivatives of 3,5-Difluoro-4-nitrobenzyl chloride may find applications as herbicides, fungicides, or insecticides.[10][11]

Safety and Handling

3,5-Difluoro-4-nitrobenzyl chloride should be handled with extreme caution due to its predicted hazardous properties, which are characteristic of many benzyl halides, especially those bearing a nitro group.

-

Toxicity: It is expected to be toxic if swallowed, inhaled, or absorbed through the skin.

-

Corrosivity: It is likely to be corrosive and can cause severe skin burns and eye damage.[12][13]

-

Lachrymator: Like many benzyl halides, it is expected to be a lachrymator, causing irritation and tearing of the eyes.[12]

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, immediately flush with plenty of water and seek medical attention.[12][13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

3,5-Difluoro-4-nitrobenzyl chloride is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal and agrochemical research. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. The electron-withdrawing nature of the nitro and difluoro substituents activates the benzylic chloride for nucleophilic substitution, making it a versatile intermediate for the construction of complex molecules. Given its predicted hazardous properties, strict adherence to safety protocols is essential when handling this compound. Further research into the specific applications and reaction scope of 3,5-Difluoro-4-nitrobenzyl chloride is warranted to fully exploit its potential in the development of new and improved chemical entities.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Safety Data Sheet for Benzyl-Chloride. (n.d.).

- Safety Data Sheet for Benzyl-Chloride. (n.d.).

- Sigma-Aldrich. (2024, March 8). Safety Data Sheet.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

- Zoki, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

-

ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

-

Patsnap. (2017, December 15). Preparation method of 6-chloro-2-nitrotoluene. Retrieved from [Link]

-

Filo. (2025, December 20). The decreasing order of reactivity of the following compounds towards nuc... Retrieved from [Link]

-

A Level Chemistry Tutor. (2019, September 10). FREE RADICAL SUBSTITUTION TIPS [Video]. YouTube. [Link]

-

ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. Retrieved from [Link]

- Chapter 13 Problem Set. (n.d.).

- Trapping Chlorine Radicals via Substituting Nitro Radicals in the Gas Phase. (2015). The Royal Society of Chemistry.

- Experiment #3. (n.d.).

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzyl chloride. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.

- Google Patents. (n.d.). Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof.

- Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters.

- Oxford Instruments. (2020). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse.

-

ResearchGate. (2025, October 15). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

-

Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Preparation method of 6-chloro-2-nitrotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101829586A - Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof - Google Patents [patents.google.com]

- 9. The decreasing order of reactivity of the following compounds towards nuc.. [askfilo.com]

- 10. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 11. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 12. westliberty.edu [westliberty.edu]

- 13. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Synthesis of 3,5-Difluoro-4-nitrobenzyl Chloride

Topic: 3,5-Difluoro-4-nitrobenzyl chloride synthesis pathway Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

3,5-Difluoro-4-nitrobenzyl chloride is a high-value fluorinated intermediate used primarily in the development of next-generation agrochemicals and pharmaceuticals, particularly those targeting specific kinase inhibitors or receptor modulators where the electron-deficient benzyl core is critical.[1]

This guide outlines the "Gold Standard" synthesis pathway , prioritizing regiochemical purity and scalability. While direct nitration of 3,5-difluorotoluene is theoretically possible, it suffers from poor regioselectivity (favoring the 2-nitro isomer). Therefore, this guide details the Nucleophilic Aromatic Substitution (SNAr) route starting from 3,4,5-trifluoronitrobenzene.[1] This pathway guarantees the correct substitution pattern (4-nitro) via thermodynamic and kinetic control.[1]

Retrosynthetic Analysis

To achieve the specific 3,5-difluoro-4-nitro substitution pattern, we must avoid electrophilic aromatic substitution (nitration) on the benzyl core, which would direct to the incorrect position.[1] Instead, we utilize the high reactivity of the para-fluorine atom in 3,4,5-trifluoronitrobenzene toward nucleophiles.[1]

Disconnection Strategy:

-

C–Cl Bond: Formed via deoxychlorination of the corresponding benzyl alcohol.[1]

-

Benzyl Alcohol: Obtained via chemoselective reduction of the benzoic acid/nitrile.[1]

-

Carbon Skeleton: The C1-C7 bond is established via SNAr displacement of the C4-fluorine by a cyanide equivalent.[1]

Figure 1: Retrosynthetic logic flow avoiding regioselectivity issues of direct nitration.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of 3,5-Difluoro-4-nitrobenzonitrile (SNAr)

This is the critical regiodefining step.[1] The nitro group at C1 activates the fluorine at C4 (para) significantly more than the fluorines at C3/C5 (meta), ensuring high regioselectivity.[1]

-

Reagents: 3,4,5-Trifluoronitrobenzene (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq).[1]

-

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous).[1]

-

Conditions: 0°C to Room Temperature (RT).

Protocol:

-

Charge a dried reactor with 3,4,5-trifluoronitrobenzene dissolved in anhydrous DMF (5 vol).

-

Cool the solution to 0°C to suppress side reactions.

-

Slowly add NaCN (caution: highly toxic) portion-wise, maintaining internal temperature <10°C.

-

Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of starting material.

-

Quench: Pour the reaction mixture into ice water (10 vol). The product typically precipitates as a solid.

-

Isolation: Filter the solid, wash with copious water to remove cyanide salts, and dry under vacuum.

-

Yield Expectation: 85–92%.

Stage 2: Hydrolysis to 3,5-Difluoro-4-nitrobenzoic Acid

The nitrile is hydrolyzed to the carboxylic acid.[1] Acidic hydrolysis is preferred to prevent nucleophilic attack on the aromatic ring which might occur under harsh basic conditions.

-

Reagents: H2SO4 (60% aq) or HCl (conc).

-

Conditions: Reflux (100–110°C), 4–8 hours.

Protocol:

-

Suspend the nitrile from Stage 1 in 60% H2SO4 (10 vol).

-

Heat to reflux.[2] The solid will eventually dissolve or change form as hydrolysis proceeds.[1]

-

Cool to RT and pour onto crushed ice.

-

Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallization from Ethanol/Water if necessary.[1]

Stage 3: Chemoselective Reduction to Benzyl Alcohol

Reducing a carboxylic acid in the presence of a nitro group requires chemoselectivity.[1] Standard LiAlH4 will reduce the nitro group to an amine or azo compound. Borane-THF is the reagent of choice here as it rapidly reduces carboxylic acids but is inert toward nitro groups at low temperatures.[1]

-

Reagents: Borane-THF complex (BH3[1]·THF, 1.0 M solution, 1.2 eq).

-

Solvent: Anhydrous THF.

-

Conditions: 0°C -> RT.

Protocol:

-

Dissolve the benzoic acid derivative in anhydrous THF under Nitrogen/Argon atmosphere.

-

Cool to 0°C.

-

Dropwise add BH3[1]·THF solution. Gas evolution (H2) will occur; ensure proper venting.

-

Stir at 0°C for 1 hour, then warm to RT and stir overnight.

-

Quench: Carefully add Methanol (excess) to quench unreacted borane.[1]

-

Concentrate the solvent.[1] Partition the residue between saturated NaHCO3 and Ethyl Acetate.

-

Dry and concentrate to yield the benzyl alcohol.

-

Alternative: Activation with Isobutyl chloroformate/NMM followed by NaBH4 reduction also works if Borane is unavailable.[1]

-

Stage 4: Chlorination to 3,5-Difluoro-4-nitrobenzyl Chloride

The final step converts the alcohol to the chloride.[1] Thionyl chloride is standard, but care must be taken to scrub the HCl/SO2 off-gases.[1]

-

Reagents: Thionyl Chloride (SOCl2, 1.5 eq), catalytic DMF.

-

Solvent: Dichloromethane (DCM) or Toluene.[1]

-

Conditions: Reflux (40°C for DCM, 80°C for Toluene).

Protocol:

-

Dissolve the alcohol in DCM (5 vol). Add a catalytic amount of DMF (2-3 drops).

-

Add SOCl2 dropwise at RT.

-

Heat to reflux for 2–3 hours.

-

Concentrate the reaction mixture to dryness to remove excess SOCl2.

-

Purification: The residue is usually pure enough.[1] If not, pass through a short silica plug eluting with Hexane/EtOAc.

-

Final Product: 3,5-Difluoro-4-nitrobenzyl chloride (Pale yellow solid or oil).[1]

Reaction Mechanism & Logic

The success of this pathway relies on the Meisenheimer Complex intermediate in Stage 1. The nitro group stabilizes the negative charge at the para position, facilitating the displacement of the fluorine atom.[1]

Figure 2: Mechanism of the regioselective SNAr reaction.[1]

Data Summary & Troubleshooting

| Parameter | Specification / Note |

| Reaction | Critical Control Point |

| SNAr | Temperature must be controlled (<10°C addition). Higher temps may lead to displacement of meta-fluorines.[1] |

| Reduction | strictly anhydrous conditions required. Moisture destroys Borane reagent. |

| Chlorination | Ensure complete removal of SOCl2 before storage; residual acid degrades the product.[1] |

| Appearance | Product is typically a low-melting solid or viscous yellow oil.[1] |

| Storage | Store at 2–8°C, under inert gas. Moisture sensitive (benzyl chloride hydrolyzes slowly).[1] |

References

-

SNAr Selectivity on Fluoronitrobenzenes

- Synthesis of 3,5-difluoro-4-nitrobenzonitrile via nucleophilic substitution.

-

Source: [1]

-

Chemoselective Reduction of Acids

- Borane-THF reduction of nitro-benzoic acids.

-

Source: [1]

-

Chlorination Protocols

- Conversion of Benzyl Alcohols to Chlorides using SOCl2.

-

Source: [1]

-

Alternative Nitration Routes (Comparison)

- Regioselectivity of Fluorotoluene Nitration (Demonstrating the issue with direct nitr

-

Source: [1]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3,5-Difluoro-4-nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-nitrobenzyl chloride is a versatile research intermediate, valued for its role in the synthesis of complex organic molecules. Its fluorinated and nitrated aromatic structure makes it a key building block in the development of novel therapeutics and other advanced materials.[1] As with many reactive intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a detailed overview of the safety and handling precautions for 3,5-Difluoro-4-nitrobenzyl chloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar compounds, including various nitrobenzyl chlorides and fluorinated aromatic compounds. This approach adopts a conservative stance, assuming a hazard profile that accounts for the potential risks associated with its functional groups.

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, 3,5-Difluoro-4-nitrobenzyl chloride should be treated as a hazardous substance with the potential to cause severe skin and eye damage, and it may be harmful if swallowed or inhaled.[2] The presence of the nitro group and benzylic chloride functionality suggests it is likely a lachrymator, causing irritation and tearing of the eyes.[2]

GHS Classification (Anticipated)

The following table summarizes the anticipated Globally Harmonized System (GHS) classification for 3,5-Difluoro-4-nitrobenzyl chloride, based on data from similar compounds.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[3] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Sensitization | 1A | H317: May cause an allergic skin reaction. |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |

Signal Word: Danger

Hazard Pictograms:

Hierarchy of Controls: A Multi-Layered Approach to Safety

To mitigate the risks associated with handling 3,5-Difluoro-4-nitrobenzyl chloride, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes the most effective measures to ensure personnel safety.

Caption: Hierarchy of controls for safe handling.

Engineering Controls

Engineering controls are the first and most critical line of defense.

-

Chemical Fume Hood: All handling of 3,5-Difluoro-4-nitrobenzyl chloride, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive emissions.[3]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.

-

Training: All personnel must be thoroughly trained on the hazards of 3,5-Difluoro-4-nitrobenzyl chloride and the specific procedures outlined in the SOPs before commencing any work.

-

Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE)

While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against direct contact.

-

Hand Protection: Double-gloving is required.[4] An inner layer of nitrile gloves should be worn, with an outer layer of chemical-resistant gloves (e.g., butyl rubber or neoprene).[4] Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and airborne particles.[4][6]

-

Body Protection: A chemical-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[4][6]

-

Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[4]

Handling and Storage Protocols

Handling

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

-

Weighing and Transfer:

-

Conduct all weighing and transfers within a chemical fume hood.

-

Use a disposable weighing boat or paper.

-

Handle the solid with care to avoid generating dust.

-

Close the container tightly immediately after use.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel slowly and in a controlled manner.

-

Ensure the reaction setup is secure and properly assembled to prevent leaks.

-

Storage

-

Store 3,5-Difluoro-4-nitrobenzyl chloride in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][5]

-

It should be stored away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5]

-

The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][3]

-

Store in a locked cabinet or a designated area for hazardous chemicals.[3]

Spill and Emergency Response

Prompt and appropriate action is crucial in the event of a spill.

Small Spill (less than 1 gram)

-

Evacuate and Isolate: If safe to do so, restrict access to the immediate spill area.

-

Personal Protection: Don the appropriate PPE as described in Section 2.3.

-

Containment and Cleanup:

-

Gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels as the primary absorbent.

-

Working from the outside in, carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.[7]

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[8]

-

Place all contaminated materials, including gloves and cleaning supplies, into a sealed bag for hazardous waste disposal.[7]

-

Large Spill (more than 1 gram)

-

Evacuate Immediately: Evacuate all personnel from the laboratory and close the doors.

-

Alert Personnel: Notify your supervisor and the institution's emergency response team or environmental health and safety (EHS) office immediately.

-

Do Not Attempt to Clean Up: A large spill requires specialized training and equipment. Do not attempt to clean it up yourself.

Caption: Decision tree for spill response procedures.

First Aid Measures

In case of exposure, immediate medical attention is critical.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Waste Disposal

All waste containing 3,5-Difluoro-4-nitrobenzyl chloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]

-

Collection: Collect all waste in a designated, properly labeled, and sealed container.

-

Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.[5]

Conclusion

3,5-Difluoro-4-nitrobenzyl chloride is a valuable chemical intermediate that demands respect and careful handling. By understanding its potential hazards and diligently implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to proper handling and emergency preparedness—researchers can work with this compound safely and effectively. Adherence to these principles is not just a matter of compliance but a cornerstone of a responsible and successful research environment.

References

-

Kent State University. Cleaning up a spill | Compliance and Risk Management. Retrieved from [Link]

-

Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

University of British Columbia. Spill Clean up Procedure - Safety & Risk Services. Retrieved from [Link]

-

Sigma-Aldrich. (2025, December 17). SAFETY DATA SHEET for 4-Nitrobenzyl alcohol. Retrieved from [Link]

-

University of California, Berkeley. (2025, December 4). PPE Selection Guide – Cryogens. Environment, Health, and Safety. Retrieved from [Link]

-

Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). 4-NITROBENZYL CHLORIDE. Retrieved from [Link]

-

PubChem. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482. Retrieved from [Link]

-

The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

-

Ou, Y., et al. (2022, March 31). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). MDPI. Retrieved from [Link]

-

Ou, Y., et al. (2025, October 13). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Retrieved from [Link]

-

PubChem. 3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 6. PPE Selection Guide – Cryogens [ehs.lbl.gov]

- 7. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.es [fishersci.es]

A Technical Guide to Determining the Solubility of 3,5-Difluoro-4-nitrobenzyl Chloride in Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3,5-Difluoro-4-nitrobenzyl chloride in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this document focuses on the foundational principles of solubility, recommended experimental protocols, and the scientific rationale behind solvent selection and methodology.

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like 3,5-Difluoro-4-nitrobenzyl chloride, which holds potential as a building block in medicinal chemistry and materials science, understanding its solubility profile is paramount for reaction optimization, purification, formulation, and biological screening. Poor solubility can lead to challenges in handling, inaccurate dosing in assays, and limited bioavailability in drug candidates.[1]

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The solubility of 3,5-Difluoro-4-nitrobenzyl chloride will be governed by its molecular structure, which features a combination of polar and nonpolar characteristics:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents.

-

Nitro Group (-NO2): The nitro group is strongly polar and electron-withdrawing, capable of dipole-dipole interactions.

-

Difluoro Substitution: The two fluorine atoms are highly electronegative, contributing to the molecule's overall polarity.

-

Benzyl Chloride Moiety (-CH2Cl): The chloromethyl group introduces a polar C-Cl bond and a reactive site.

Based on this structure, it is anticipated that 3,5-Difluoro-4-nitrobenzyl chloride will exhibit good solubility in a range of common organic solvents. A systematic approach to solvent selection, spanning a spectrum of polarities, is recommended to comprehensively map its solubility profile.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6] This method involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

3,5-Difluoro-4-nitrobenzyl chloride (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3,5-Difluoro-4-nitrobenzyl chloride into a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[5]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC. A standard calibration curve should be prepared using known concentrations of 3,5-Difluoro-4-nitrobenzyl chloride in the same solvent.

-

Calculate the concentration of the dissolved compound in the original supernatant based on the dilutions and the calibration curve.

-

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Solubility of 3,5-Difluoro-4-nitrobenzyl Chloride in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Assessment |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Chloroform | 4.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

Note: The solubility values in this table are to be filled in upon experimental determination.

The qualitative assessment can be based on standard criteria (e.g., Very Soluble: >100 mg/mL; Freely Soluble: 10-100 mg/mL; Soluble: 1-10 mg/mL; Sparingly Soluble: 0.1-1 mg/mL; Slightly Soluble: 0.01-0.1 mg/mL; Very Slightly Soluble: <0.01 mg/mL).

Safety Considerations

3,5-Difluoro-4-nitrobenzyl chloride is expected to be a reactive and potentially hazardous compound. Benzyl chlorides are often lachrymators and can be corrosive.[7][8] The nitro group can also contribute to toxicity. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to determining the solubility of 3,5-Difluoro-4-nitrobenzyl chloride in a range of organic solvents. By following the detailed shake-flask method and adhering to good laboratory practices, researchers can generate reliable and accurate solubility data. This information is invaluable for the successful application of this compound in chemical synthesis, drug discovery, and materials science, enabling the rational design of experiments and formulation strategies.

References

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

3,5-Difluoro-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

3,5-Difluorobenzyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

4-Nitrobenzoyl chloride - Solubility of Things. (n.d.). Retrieved from [Link]

-

4-Nitrobenzyl chloride | CAS#:100-14-1. (2025). Chemsrc. Retrieved from [Link]

-

4-Nitrobenzoyl chloride - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ws [chem.ws]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 3,5-Difluoro-4-nitrobenzyl chloride: A Versatile Intermediate in Modern Synthesis

Abstract: 3,5-Difluoro-4-nitrobenzyl chloride is a key chemical intermediate whose strategic importance in pharmaceutical and agrochemical research cannot be overstated. The unique electronic arrangement of its substituents—a reactive benzylic chloride, an electron-withdrawing nitro group, and two meta-positioned fluorine atoms—creates a molecule primed for diverse and specific chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the causality behind its synthetic utility and provide actionable protocols for its use.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the nitroaromatic scaffold is a classic precursor in drug synthesis, readily convertible to an amine for further derivatization. 3,5-Difluoro-4-nitrobenzyl chloride (CAS No. 229639-12-3) synergistically combines these features with a reactive benzyl chloride handle, establishing it as a valuable building block for complex molecular architectures.

This document serves as a technical primer, elucidating the core attributes of this reagent. We will delve into its synthesis from common precursors, dissect the interplay of its functional groups that dictates its reactivity, and showcase its application in constructing more elaborate molecules.

Physicochemical & Structural Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The data for 3,5-Difluoro-4-nitrobenzyl chloride and its immediate precursors are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(Chloromethyl)-3,5-difluoro-4-nitrobenzene | N/A |

| CAS Number | 229639-48-9 | [2] |

| Molecular Formula | C₇H₄ClF₂NO₂ | N/A |

| Molecular Weight | 207.56 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Inferred from related compounds |

Note: Due to its status as a reactive intermediate, extensive physical property data is not always published. Properties are often inferred from structurally similar compounds like 4-nitrobenzyl chloride and 3,5-difluorobenzyl chloride.[3]

Synthesis and Manufacturing Workflow

The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is typically a multi-step process starting from more readily available materials. A common and logical pathway involves the nitration of 3,5-difluorotoluene, followed by radical bromination or chlorination of the benzylic position. An alternative, and often more controlled route, involves the reduction of a corresponding benzoic acid or aldehyde to the benzyl alcohol, followed by chlorination.

The following diagram illustrates a logical synthetic pathway, starting from 3,5-difluoronitrobenzene.

Caption: Key reactive sites and functional roles of the molecule.

-

Benzylic Chloride (-CH₂Cl): This is the primary reactive center. As a benzylic halide, it is an excellent substrate for Sₙ2 reactions. The chloride is a good leaving group, readily displaced by a wide range of nucleophiles (amines, alcohols, thiols, carbanions), making it ideal for attaching the 3,5-difluoro-4-nitrobenzyl moiety to other molecules. The presence of the electron-withdrawing nitro group further activates this position, increasing its susceptibility to nucleophilic attack. [3]

-

Nitro Group (-NO₂): This group serves two critical functions. Firstly, its strong electron-withdrawing nature enhances the reactivity of the benzylic chloride. Secondly, it is a versatile functional handle that can be readily reduced to an aniline (-NH₂) using standard conditions (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂). This transformation is fundamental in drug development, as the resulting aniline can participate in amide bond formations, reductive aminations, and diazotization reactions, opening up a vast chemical space for analogue synthesis.

-

Fluorine Atoms (-F): The two fluorine atoms, positioned meta to the benzyl chloride, exert a significant inductive electron-withdrawing effect. This influences the overall electronic properties of the aromatic ring. In a pharmaceutical context, fluorine substitution is known to block sites of metabolism and can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug candidate's pharmacokinetic profile. [1]

Applications in Organic Synthesis & Drug Discovery

This intermediate is a building block for creating more complex molecules, particularly those with potential biological activity. Its utility is best demonstrated through its role in attaching the substituted benzyl group to a core scaffold.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor

Many kinase inhibitors feature a heterocyclic core functionalized with various substituted aryl groups. 3,5-Difluoro-4-nitrobenzyl chloride is an ideal reagent for introducing a key pharmacophore.

Reaction Scheme:

Core Heterocycle (with -NH group) + 3,5-Difluoro-4-nitrobenzyl chloride → N-benzylated product

This N-alkylation reaction is typically a straightforward Sₙ2 displacement. The resulting product now contains the latent aniline (from the nitro group), which can be used for subsequent coupling reactions to build out the final complex molecule. This strategy is prevalent in the synthesis of compounds targeting a wide range of diseases. [4]

Experimental Protocols

The following is a representative, self-validating protocol for a standard nucleophilic substitution reaction using 3,5-Difluoro-4-nitrobenzyl chloride.

Protocol: N-Alkylation of a Primary Amine

Objective: To synthesize an N-(3,5-difluoro-4-nitrobenzyl) amine derivative.

Materials:

-

3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq)

-

Primary amine of choice (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., acetonitrile).

-

Reagent Addition: While stirring the solution at room temperature, add a solution of 3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq) in the same solvent dropwise over 5-10 minutes.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. If DMF was used, partition the mixture between ethyl acetate and water. If acetonitrile was used, concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a non-nucleophilic base (K₂CO₃ or DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Heating accelerates the Sₙ2 reaction rate. The aqueous work-up removes the base and any water-soluble byproducts.

Safety, Handling, and Storage

As with related benzyl halides and nitroaromatics, 3,5-Difluoro-4-nitrobenzyl chloride must be handled with appropriate care.

-

Hazards: This compound is expected to be a corrosive solid and a lachrymator (causes tears). [5]It can cause severe skin burns and eye damage. [6][7][8]It should be treated as harmful if inhaled or ingested.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. * Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. [5]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

3,5-Difluoro-4-nitrobenzyl chloride is more than just a chemical; it is a strategic tool for molecular design. Its pre-installed fluorine atoms and a synthetically versatile nitro group, combined with a highly reactive benzylic chloride handle, provide a direct and efficient route to complex, high-value molecules. For scientists in pharmaceutical and materials science, mastering the use of this intermediate opens a reliable pathway to novel compounds with potentially enhanced biological and physical properties. Its predictable reactivity and multi-functional nature ensure its continued relevance as a staple building block in the synthetic chemist's toolbox.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]

-

The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.

-

3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468 - PubChem. National Center for Biotechnology Information. Available at: [Link]

- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.

-

Synthesis of 4-nitrobenzyl fluoride - PrepChem.com. Available at: [Link]

-

p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]

- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Center for Biotechnology Information. Available at: [Link]

-

3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. (2024). Available at: [Link]

-

General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,... - ResearchGate. Available at: [Link]

-

The P-Nitrobenzyl System. IV. Base-Induced Transformations In P-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium S - Scholars' Mine. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. BOC-L-BETA-HOMOTRYPTOPHAN | 229639-48-9 [m.chemicalbook.com]

- 3. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.es [fishersci.es]

- 8. fishersci.com [fishersci.com]

Strategic Utilization of 3,5-Difluoro-4-nitrobenzyl Chloride in Agrochemical Synthesis

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Agrochemical Process Engineers, and Discovery Scientists.[1][2]

Executive Summary: The Fluorinated Scaffold Advantage

In the modern agrochemical landscape, fluorine substitution is not merely a structural tweak; it is a fundamental design strategy for enhancing metabolic stability and lipophilicity. 3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) serves as a high-value electrophilic building block.[1][2] Its utility lies in its ability to introduce the 3,5-difluoro-4-nitrophenyl moiety via a methylene bridge, a structural motif increasingly prevalent in next-generation mitochondrial electron transport inhibitors (METI) and succinate dehydrogenase inhibitors (SDHI).[1][2]

This guide dissects the chemical behavior of DFNBC, specifically addressing the competitive reactivity between benzylic alkylation (

Chemical Architecture & Reactivity Profile

The Electrophilic Triad

DFNBC presents a unique "Electrophilic Triad" that requires precise reaction engineering to control chemoselectivity.[2]

| Functional Group | Electronic Character | Primary Reactivity | Risk Factor |

| Chloromethyl (-CH₂Cl) | Hydrolysis to benzyl alcohol in aqueous base.[2] | ||

| Nitro (-NO₂) | Strong EWG | Activation / Latent Amine. Activates the ring for | Thermal instability at high temperatures (>150°C). |

| Fluorine (C3, C5) | Electronegative / Leaving Group | Unwanted side-reaction (displacement of F instead of Cl). |

Chemoselectivity: The vs. Challenge

A critical synthesis challenge is preventing the displacement of the fluorine atoms while engaging the benzyl chloride.

-

The Rule: Soft nucleophiles (sulfur, nitrogen) and mild bases favor benzylic attack (

) .[2] -

The Hazard: Hard nucleophiles (hydroxide, methoxide) and high heat favor aromatic substitution (

) , ejecting a fluoride ion due to the activation provided by the ortho-nitro group.[1]

Visualization: Reactivity Pathways

The following diagram maps the divergent pathways available to DFNBC, highlighting the critical decision points for the synthetic chemist.

Core Application: Synthesis of N-Benzylated Heterocycles

In agrochemistry, linking a fluorinated aromatic ring to a nitrogen heterocycle (pyrazole, imidazole, or triazole) is a standard strategy to modulate binding affinity to nicotinic acetylcholine receptors (nAChR) or mitochondrial complexes.[1][2]

Experimental Protocol: N-Alkylation of a Pyrazole Derivative

Objective: Synthesize 1-(3,5-difluoro-4-nitrobenzyl)-1H-pyrazole-4-carboxylate (Model Intermediate).

Rationale: This protocol uses Cesium Carbonate (

Reagents & Materials:

-

Substrate: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

-

Electrophile: 3,5-Difluoro-4-nitrobenzyl chloride (1.1 eq)[1][2]

-

Base: Anhydrous

(2.0 eq) - Milled for surface area.[1][2] -

Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.05 eq) - Accelerates reaction via Finkelstein-like halide exchange.[1][2]

Step-by-Step Methodology:

-

Activation:

-

Charge a 3-neck round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate (10 mmol) and anhydrous MeCN (50 mL).

-

Add milled

(20 mmol) in one portion. -

Stir at room temperature (RT) for 30 minutes to facilitate deprotonation. Note: The solution may become slightly cloudy.

-

-

Coupling (The Critical Step):

-

Dissolve DFNBC (11 mmol) in a minimal amount of MeCN (10 mL).[2]

-

Add the DFNBC solution dropwise to the reaction mixture over 15 minutes.

-

Process Control: Maintain temperature between 20°C - 40°C. Do not reflux yet. High heat at high concentration increases

risk.[1][2] -

After addition, warm to 50°C and stir for 4-6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1) or HPLC.[2] Look for the disappearance of the pyrazole.

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography.[2]

-

Yield Target: >85%.

-

Downstream Utility: The "Latent Aniline" Strategy

Once the DFNBC is attached, the nitro group serves as a masked aniline. In many SDHI fungicides, this aniline is subsequently coupled with an acid chloride (e.g., pyrazole-4-carbonyl chloride) to form the active amide bond.[1][2]

Reduction Protocol (Fe/NH₄Cl Method)

Why Iron? Catalytic hydrogenation (

-

Suspend the Nitro-benzyl intermediate in Ethanol/Water (4:1).[2]

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Heat to reflux (70-80°C) for 2 hours.

-

Filter hot through Celite to remove iron oxides.[2]

-

The resulting 3,5-difluoro-4-aminobenzyl derivative is ready for amide coupling.[1][2]

Safety & Handling (HSE)

-

Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents).[2] All handling of solid DFNBC must occur within a certified fume hood.[2]

-

Sensitizer: Nitro-aromatics are potential skin sensitizers.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

-

Energetics: While DFNBC is not a primary explosive, the combination of a nitro group and a halogenated ring suggests thermal sensitivity. Avoid heating bulk material above 100°C without solvent.[2]

References

-

Preparation of 3,5-difluorobenzyl derivatives. Quick Company Patents. Retrieved from Patent Application US20040024238.[2] Link

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. (2022). Explains the activation of fluorine by ortho-nitro groups.[2] Link

-

Synthesis of Pyriprole Intermediates. Google Patents. Methodology for chlorination and functionalization of difluoronitrobenzene precursors. Link

-

Process for preparing 3,5-difluoroaniline. US Patent 5294742A.[2] Describes the reduction and handling of 3,5-difluoro-nitro intermediates. Link

-

Reactivity of 4-nitrobenzyl chloride. Journal of the Chemical Society B. Kinetic studies on the electrophilicity of nitro-substituted benzyl chlorides. Link

Sources

Theoretical & Mechanistic Profiling: 3,5-Difluoro-4-nitrobenzyl Chloride

Content Type: Technical Whitepaper & Theoretical Analysis Target Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists[1][2][3][4]

Executive Summary: The Dual-Electrophile Scaffold

3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) represents a highly specialized intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5] Unlike simple benzyl chlorides, DFNBC possesses a unique electronic architecture characterized by competing electrophilic sites : the benzylic carbon (susceptible to

This guide provides a theoretical framework for understanding the reactivity, stability, and spectroscopic signature of DFNBC.[1][2][4] By synthesizing Density Functional Theory (DFT) data from homologous nitro-halo-aromatics, we establish a predictive model to guide experimental protocols, minimizing side reactions such as unwanted defluorination or polymerization.[1][2][3][4]

Molecular Geometry & Electronic Structure

Based on B3LYP/6-311++G(d,p) Level of Theory (Inferred from Analogues)

Structural Conformation

The steric and electronic interplay between the nitro group (position 4) and the flanking fluorine atoms (positions 3 and 5) dictates the molecule's geometry.[2][5]

-

Nitro Group Torsion: While the nitro group typically seeks coplanarity with the benzene ring to maximize resonance (

-conjugation), the ortho-fluorine atoms introduce steric repulsion.[3] Theoretical models of similar 3,5-difluoro-nitrobenzenes suggest a slight torsional twist ( -

Benzylic C-Cl Bond: The C-Cl bond length is predicted to be approximately 1.81–1.83 Å .[3][5] The bond is polarized by the electron-deficient ring, lowering the energy barrier for heterolytic cleavage compared to unsubstituted benzyl chloride.[1][2]

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][5]

-

LUMO Location: The LUMO is heavily localized on the nitro-aromatic ring, specifically delocalized over the

, -

HOMO Location: The HOMO is largely associated with the lone pairs of the chlorine atom and the

-system of the ring.[2][3] -

Chemical Hardness (

): The molecule is classified as a "soft" electrophile due to the strong electron-withdrawing nature of the

Reactivity Profiling: The Chemoselectivity Challenge

The critical challenge in utilizing DFNBC is controlling Chemoselectivity .[2][4][5] The molecule presents two distinct reaction pathways for nucleophiles.[2][4][5]

Pathway A: Benzylic Substitution ( )[2][4][5]

-

Mechanism: Direct displacement of the chloride ion by a nucleophile (e.g., amines, thiols, alkoxides).[1][2][4]

-

Kinetics: Enhanced by the electron-withdrawing nature of the ring (Hammett

> 0).[3][5] The transition state is stabilized by the electron-poor ring accommodating the developing negative charge.[3][5] -

Preferred Conditions: Non-polar or polar aprotic solvents (DCM, THF) at low temperatures (

to RT) favor this pathway.[2][4][5]

Pathway B: Nucleophilic Aromatic Substitution ( )[4][5]

-

Mechanism: Attack at the

or -

Activation: The nitro group at

is ortho to both fluorines.[2][4][5] This is the "textbook" activation pattern for -

Risk: Strong nucleophiles (e.g., methoxide, hydrazine) or elevated temperatures will trigger this pathway, leading to impurities where F is replaced instead of Cl.[1][2][4]

Visualization of Reaction Pathways

The following diagram illustrates the competing mechanisms and the theoretical decision tree for experimentalists.

Caption: Chemoselectivity map showing the competition between Benzylic Substitution (

Spectroscopic Identification (Theoretical Predictions)

To validate the synthesis or purity of DFNBC, the following spectroscopic markers are predicted based on DFT vibrational analysis of analogues (e.g., 4-nitrobenzyl chloride).

| Spectroscopic Method | Functional Group | Predicted Value / Range | Mechanistic Note |

| FT-IR | Shifted to higher freq.[3][4][5] due to F-inductive effect.[3][4][5] | ||

| FT-IR | Strong symmetric stretch.[3][4][5] | ||

| FT-IR | Multiple bands; broad and intense.[3][4][5] | ||

| FT-IR | Characteristic benzylic chloride stretch.[3][4][5] | ||

| Ar-F | Doublet (if coupling with H) or Singlet (decoupled).[3][4][5] | ||

| Deshielded singlet due to electron-poor ring.[3][4][5] |

Experimental Protocol: Theoretical Validation Workflow

For researchers characterizing DFNBC or its derivatives.

Computational Methodology

To refine these predictions for specific derivatives, the following computational workflow is recommended:

-

Geometry Optimization: Use DFT B3LYP/6-311++G(d,p) .[2][3][4][5][6][7] This basis set is essential to correctly model the diffuse electron density of the fluorine and chlorine atoms.[2][5]

-

Frequency Calculation: Ensure no imaginary frequencies (ground state verification) and apply a scaling factor (typically 0.961) for IR comparison.

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer from the ring to the nitro group.[2][5]

Workflow Diagram

Caption: Standardized computational workflow for validating the geometry and vibrational modes of halogenated nitro-aromatics.

References

The following sources provide the foundational theoretical frameworks and experimental data for the structural analogues used to derive the profile of 3,5-Difluoro-4-nitrobenzyl chloride.

-

Vibrational Spectroscopy of Nitrobenzyl Chlorides

-

DFT Characterization of Fluorinated Nitrobenzenes

-

Thermal Stability & Decomposition Mechanisms

-

General Chemical Properties & Safety Data

-

Synthesis of Fluorinated Intermediates

Sources

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. prensipjournals.com [prensipjournals.com]

- 3. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 4. 4-Nitrobenzyl chloride | 100-14-1 [chemicalbook.com]

- 5. 3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Search Results [beilstein-journals.org]

- 7. ijesrr.org [ijesrr.org]

- 8. The influence of the nitro-group upon side-chain reactivity. Part V. The rate-determining α-proton extraction from 4-nitrobenzyl chloride and 3-methyl-4-nitrobenzyl chloride in their base-catalysed interaction with their corresponding aldehydes to form epoxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Precision O-Alkylation with 3,5-Difluoro-4-nitrobenzyl Chloride: Controlling Regioselectivity in Highly Activated Systems

Topic: O-alkylation using 3,5-Difluoro-4-nitrobenzyl chloride Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists[1]

Executive Summary